2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
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Overview
Description
2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzoic acid core, a prop-2-en-1-yl group, and a trifluoromethylphenylsulfamoyl moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid, prop-2-en-1-yl bromide, and 3-(trifluoromethyl)aniline.
Formation of Sulfamoyl Intermediate: The 3-(trifluoromethyl)aniline is reacted with chlorosulfonic acid to form the corresponding sulfamoyl chloride.
Coupling Reaction: The sulfamoyl chloride is then coupled with 2-chlorobenzoic acid under basic conditions to form the intermediate product.
Alkylation: The intermediate is alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them into amines or thiols.
Substitution: The chloro group on the benzoic acid ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are used under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amines or thiols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: Common pathways include the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid: Unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability.
2-Chloro-5-[(prop-2-en-1-yl)[3-(methyl)phenyl]sulfamoyl]benzoic acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
2-Chloro-5-[(prop-2-en-1-yl)[3-(fluoro)phenyl]sulfamoyl]benzoic acid: Contains a fluoro group instead of trifluoromethyl, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in this compound makes it particularly unique. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO4S/c1-2-8-22(12-5-3-4-11(9-12)17(19,20)21)27(25,26)13-6-7-15(18)14(10-13)16(23)24/h2-7,9-10H,1,8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOBROPSWFWZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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